molecular formula C10H14ClNO2S B13860090 tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate CAS No. 1097629-79-2

tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate

Cat. No.: B13860090
CAS No.: 1097629-79-2
M. Wt: 247.74 g/mol
InChI Key: DGJMWEQRGKCBHM-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate: is an organic compound with the molecular formula C10H14ClNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate typically involves the reaction of 2-chloro-4-methylthiophen-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring to maintain optimal reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of substituted thiophenes.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a protecting group for amines in peptide synthesis.

Biology: In biological research, the compound is used to study the effects of thiophene derivatives on biological systems. It is also used in the development of new pharmaceuticals due to its stability and reactivity.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a precursor for the synthesis of various specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

    tert-Butyl carbamate: A similar compound used as a protecting group for amines.

    tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another derivative used in organic synthesis.

Uniqueness: tert-Butyl (2-chloro-4-methylthiophen-3-yl)carbamate is unique due to its chlorine and thiophene moieties, which provide distinct reactivity and stability compared to other carbamates. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1097629-79-2

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

tert-butyl N-(2-chloro-4-methylthiophen-3-yl)carbamate

InChI

InChI=1S/C10H14ClNO2S/c1-6-5-15-8(11)7(6)12-9(13)14-10(2,3)4/h5H,1-4H3,(H,12,13)

InChI Key

DGJMWEQRGKCBHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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